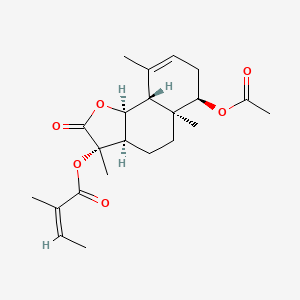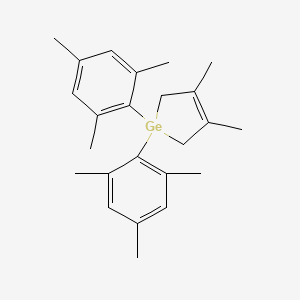
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- is a compound belonging to the class of organogermanium compounds It features a five-membered ring structure with germanium as the heteroatom
Méthodes De Préparation
The synthesis of 1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- typically involves the reaction of germanium tetrachloride with appropriate organic reagents under controlled conditions. One common method includes the use of Grignard reagents or organolithium compounds to introduce the desired substituents onto the germanium atom. The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted germoles.
Applications De Recherche Scientifique
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- has several scientific research applications:
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organogermanium compounds.
Catalysis: The compound is explored for its potential as a catalyst in various organic reactions.
Mécanisme D'action
The mechanism of action of 1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- involves its interaction with molecular targets through its germanium center. The compound can form coordination complexes with various substrates, facilitating chemical transformations. The pathways involved often include the formation of intermediate species that undergo further reactions to yield the desired products .
Comparaison Avec Des Composés Similaires
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- can be compared with other similar compounds such as:
Siloles: These compounds have silicon as the heteroatom and exhibit similar electronic properties but differ in their reactivity and stability.
Stannoles: Featuring tin as the heteroatom, stannoles are more reactive than germoles and are used in different applications.
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- stands out due to its specific reactivity and potential for forming stable coordination complexes, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
83686-73-1 |
|---|---|
Formule moléculaire |
C24H32Ge |
Poids moléculaire |
393.1 g/mol |
Nom IUPAC |
3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)-2,5-dihydrogermole |
InChI |
InChI=1S/C24H32Ge/c1-15-9-17(3)23(18(4)10-15)25(13-21(7)22(8)14-25)24-19(5)11-16(2)12-20(24)6/h9-12H,13-14H2,1-8H3 |
Clé InChI |
QHTOGYDKFYGLJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C[Ge](C1)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


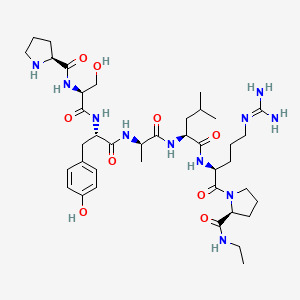
![1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14416986.png)
![Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14416990.png)

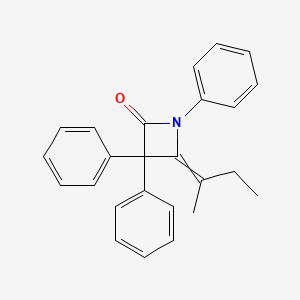
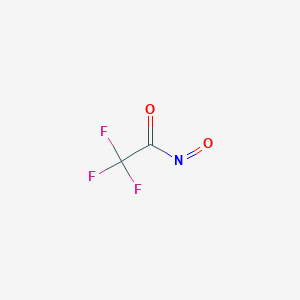
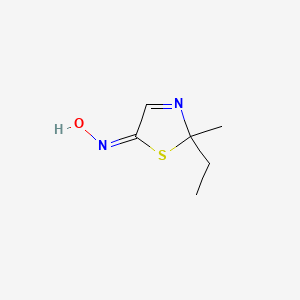



![1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14417051.png)
![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14417055.png)
![N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide](/img/structure/B14417057.png)
